2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . Another approach involves the formation of pyrazolopyridine systems through various synthetic strategies, which are systematized according to the method used to assemble the pyrazolopyridine system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle . This inhibition leads to the selective targeting of tumor cells, thereby exerting cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-4-(trifluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: This compound features a trifluoromethyl group, which can significantly alter its chemical properties and biological activities.
2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: This compound has a similar fused ring system but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit CDK2 and its potential as an anticancer agent distinguish it from other similar compounds.
Properties
CAS No. |
1369101-72-3 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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